4-chloro-N-(2,6-dichlorophenyl)benzamide
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Overview
Description
4-chloro-N-(2,6-dichlorophenyl)benzamide is a crystalline compound that belongs to the class of benzoyl amides. It is stabilized by hydrogen bonds and stacking interactions. This compound has two asymmetric conformations, which are oriented in different crystal structures . The molecular formula of this compound is C13H8Cl3NO, and it has a molecular weight of 300.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,6-dichlorophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-dichloroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,6-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
4-chloro-N-(2,6-dichlorophenyl)benzamide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,6-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
4-chloro-N-(2,6-dichlorophenyl)benzamide is unique due to its specific substitution pattern and the resulting chemical and physical properties. The presence of chlorine atoms at the 2, 4, and 6 positions on the benzene rings contributes to its stability and reactivity, making it distinct from other benzamide derivatives .
Properties
Molecular Formula |
C13H8Cl3NO |
---|---|
Molecular Weight |
300.6 g/mol |
IUPAC Name |
4-chloro-N-(2,6-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-6-4-8(5-7-9)13(18)17-12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) |
InChI Key |
MGCCUXCCTBKJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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